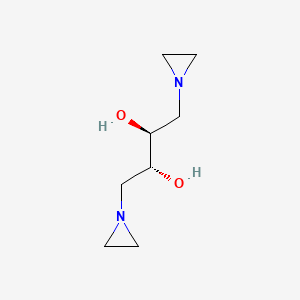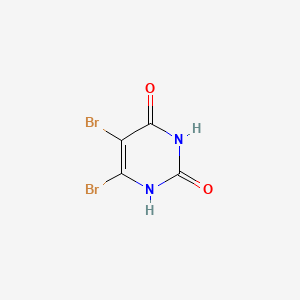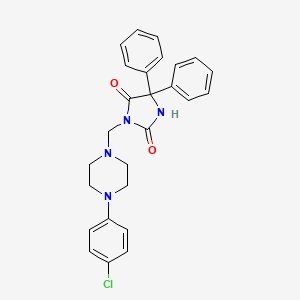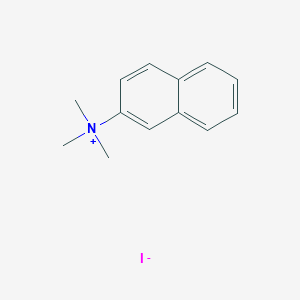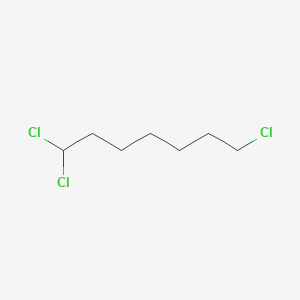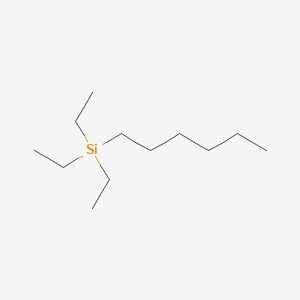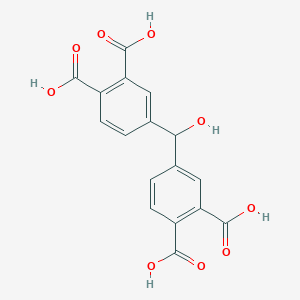
4,4'-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) is a complex organic compound characterized by the presence of two benzene rings, each substituted with carboxylic acid groups and connected via a hydroxymethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) typically involves the reaction of benzene-1,2-dicarboxylic acid derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hydroxymethylene bridge linking the two benzene rings. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvents: Polar solvents like water or methanol
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethylene bridge, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation: Formation of benzene-1,2-dicarboxylic acid derivatives
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives
Substitution: Formation of halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethylene bridge and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
- Phthalic Acid (Benzene-1,2-dicarboxylic acid)
- Isophthalic Acid (Benzene-1,3-dicarboxylic acid)
- Terephthalic Acid (Benzene-1,4-dicarboxylic acid)
Comparison:
- Structural Differences: Unlike phthalic, isophthalic, and terephthalic acids, 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) contains a hydroxymethylene bridge connecting two benzene rings.
- Unique Properties: The presence of the hydroxymethylene bridge imparts unique chemical reactivity and potential for forming complex molecular architectures.
- Applications: While phthalic, isophthalic, and terephthalic acids are primarily used in the production of polymers and resins, 4,4’-(Hydroxymethylene)di(benzene-1,2-dicarboxylic acid) has broader applications in scientific research and potential therapeutic uses.
Propriétés
Numéro CAS |
13505-74-3 |
|---|---|
Formule moléculaire |
C17H12O9 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
4-[(3,4-dicarboxyphenyl)-hydroxymethyl]phthalic acid |
InChI |
InChI=1S/C17H12O9/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26/h1-6,13,18H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clé InChI |
HEMZTIADFYSOBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


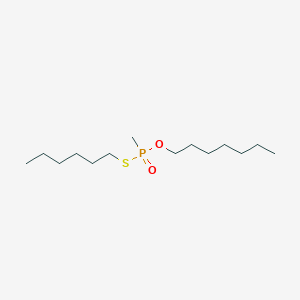

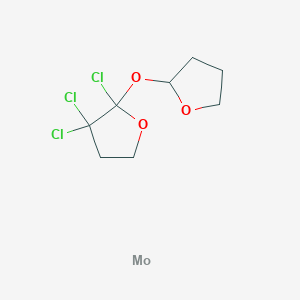
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)


